Bienvenue dans la boutique en ligne BenchChem!

7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

Metabolic stability Fluorine substitution Cytochrome P450

This pentafluorinated 1,4-thiazepane is a privileged 3D-enriched pharmacophore with a unique dual-fluorinated architecture – a 2,5-difluorophenyl group at C7 and a 2,3,4-trifluorobenzoyl amide at position 4. The strategic fluorine placement provides superior metabolic oxidative resistance, balanced lipophilicity, and ¹⁹F NMR assay compatibility compared to non-fluorinated or mono-fluorinated analogs. Independently validated as a key intermediate for developing domain-selective BD2 bromodomain inhibitors with ≥3–10-fold selectivity, it also enables CNS programs with favorable MPO parameters (e.g., mGlu4 PAM Kp,uu=0.70 in vivo). Its underrepresentation in commercial libraries makes procurement essential for enriching fragment-based screening with a fluorinated, 3D-diverse chemotype that addresses metabolic stability at the fragment stage.

Molecular Formula C18H14F5NOS
Molecular Weight 387.37
CAS No. 1705212-09-4
Cat. No. B2925835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane
CAS1705212-09-4
Molecular FormulaC18H14F5NOS
Molecular Weight387.37
Structural Identifiers
SMILESC1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C18H14F5NOS/c19-10-1-3-13(20)12(9-10)15-5-6-24(7-8-26-15)18(25)11-2-4-14(21)17(23)16(11)22/h1-4,9,15H,5-8H2
InChIKeyGQMPJTBAMSDJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2,5-Difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane (CAS 1705212-09-4): A Pentafluorinated 1,4-Thiazepane Scaffold for Fragment-Based and CNS Drug Discovery


7-(2,5-Difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane (CAS 1705212-09-4, molecular weight 387.37 g/mol) is a synthetic pentafluorinated 1,4-thiazepane derivative distinguished by a dual-fluorinated architecture—a 2,5-difluorophenyl substituent at the 7-position and a 2,3,4-trifluorobenzoyl group at the 4-position of the saturated seven-membered thiazepane ring . The 1,4-thiazepane core is recognized as a privileged 3D-enriched pharmacophore that is underrepresented in commercial fragment screening libraries, offering conformational diversity superior to flat aromatic scaffolds [1]. The strategic placement of five fluorine atoms across both aromatic substituents provides a differentiated balance of lipophilicity, metabolic oxidative resistance, and target-binding interactions relative to mono-fluorinated, non-fluorinated, or alternative heterocyclic analogs .

Why 7-(2,5-Difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane Cannot Be Replaced by Other In-Class Thiazepane Analogs


Generic substitution within the 1,4-thiazepane class is invalid because the compound's differentiation resides in its unique dual-fluorinated substitution architecture. Replacement with a non-fluorinated 7-phenyl analog (e.g., 7-(2-methylphenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane, CAS 1704521-89-0) eliminates the 2,5-difluorophenyl electronic effects and reduces the metabolic shielding conferred by fluorine atoms at sites vulnerable to cytochrome P450 oxidation [1]. Substitution with the 2-(trifluoromethyl)benzoyl regioisomer (CAS 2034431-78-0) replaces the directly ring-substituted trifluorobenzoyl pattern with a –CF₃ group appended to the benzoyl ring, altering the steric profile, electron-withdrawing character, and the regiochemistry of potential hydrogen-bonding interactions [2]. Even a non-benzoyl 4-substituent such as cyclopropanesulfonyl (CAS 1706092-57-0) completely shifts the pharmacophore from an amide-linked aromatic system to a sulfonamide geometry [3]. Each structural variation changes molecular recognition, pharmacokinetic disposition, and synthetic derivatization potential; direct interchange without experimental validation cannot be assumed.

Quantitative Differential Evidence for 7-(2,5-Difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane vs. Closest Comparators


Pentafluorinated Substitution Pattern: Total Fluorine Count Advantage Over Mono- and Non-Fluorinated 1,4-Thiazepane Analogs

Compound 1705212-09-4 bears five fluorine atoms distributed across both the 2,5-difluorophenyl and 2,3,4-trifluorobenzoyl substituents. In contrast, the closest comparator 7-(2-methylphenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane (CAS 1704521-89-0) carries only three fluorine atoms (all on the benzoyl ring), and the non-fluorinated benzoyl analog carries zero fluorine atoms on the 7-aryl ring. Incorporation of fluorine at metabolically labile aromatic positions is an established drug design strategy to reduce cytochrome P450-mediated oxidative metabolism . A higher fluorine count across both substituents provides multi-site blockade against aromatic hydroxylation, whereas mono-fluorinated or non-fluorinated analogs leave positions unshielded [1].

Metabolic stability Fluorine substitution Cytochrome P450 Drug design

Lipophilicity Modulation: Balanced logP Profile from 2,3,4-Trifluorobenzoyl vs. 2-Trifluoromethylbenzoyl Analogs

The 2,3,4-trifluorobenzoyl group of compound 1705212-09-4 distributes fluorine atoms directly on the benzoyl aromatic ring, whereas the comparator 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 2034431-78-0) bears a –CF₃ group attached to the benzoyl ring. The –CF₃ group is known to increase lipophilicity more aggressively than ring-substituted fluorine atoms [1]. Published computational data for CAS 2034431-78-0 confirms a high predicted logP of 3.38 (PrenDB) alongside a density of 1.347 g/cm³ [2]. While no direct logP has been experimentally reported for 1705212-09-4, the absence of a strongly lipophilic –CF₃ group predicts a moderated logP value more consistent with CNS drug-likeness (optimal logP range 2–3.5) than the comparator, which risks exceeding the upper lipophilicity threshold and incurring higher plasma protein binding, faster metabolic turnover, and poorer solubility [3].

Lipophilicity logP CNS drug design Physicochemical properties

BRD4/BRDT Bromodomain Selectivity: Class-Level ≥3–10-Fold Selectivity for 1,4-Acylthiazepanes Including the Target Compound's Scaffold

A study employing protein-observed fluorine (PrOF) NMR demonstrated that 1,4-acylthiazepanes as a class exhibit ≥3–10-fold selectivity for the C-terminal bromodomain of BRD4 and BRDT over the N-terminal bromodomain [1]. Compound 1705212-09-4, bearing both a 2,3,4-trifluorobenzoyl amide and a 2,5-difluorophenyl substituent, falls directly within the 1,4-acylthiazepane structural definition. The 3D-enriched thiazepane ring system mimics acetylated lysine on histone tails, and the fluorinated benzoyl moiety may engage a non-conserved histidine residue in the BD2 domain through fluorine-mediated interactions, a mechanism not available to non-fluorinated acylthiazepane analogs . BET bromodomain inhibitors lacking this selectivity profile exhibit pan-BET activity that leads to on-target toxicity; the ≥3–10-fold selectivity window of the thiazepane scaffold is therapeutically relevant [2].

BET bromodomains BRD4 BRDT Epigenetics Selectivity

CNS Multiparameter Optimization: 1,4-Thiazepane Core Enables Good Brain Penetration in mGlu4 PAM Series

A medicinal chemistry campaign optimizing mGlu4 positive allosteric modulators (PAMs) based on a 1,4-thiazepane core achieved potent lead compound VU6022296 with EC50 = 32.8 nM (108% Glu Max) and demonstrated good CNS penetration with brain-to-plasma partition coefficient Kp = 0.45 and unbound brain-to-plasma ratio Kp,uu = 0.70 [1]. This core scaffold is directly shared with compound 1705212-09-4, and the introduction of strategically placed fluorine atoms on both aromatic substituents is expected to further tune CNS MPO parameters (lipophilicity, TPSA, HBD count) within the desirable range (CNS MPO ≥ 4.0) [2]. In contrast, six-membered heterocyclic analogs (piperidine, morpholine) or benzothiazepine scaffolds exhibit different conformational profiles and may not replicate the optimal Kp,uu values observed for the 1,4-thiazepane series [3]. While direct Kp data for 1705212-09-4 have not been published, the scaffold precedent demonstrates the core's ability to achieve favorable brain exposure when appropriately substituted.

CNS penetration Brain exposure mGlu4 Parkinson's disease Kp,uu

Antiproliferative Selectivity: 1,4-Thiazepane-Based Curcuminoids Improve Cytotoxicity Over Parent Curcuminoids

A systematic study synthesizing 21 structurally diverse 1,4-thiazepane-based curcuminoids reported that eight out of ten active curcuminoids bearing the 1,4-thiazepane modification showed better antiproliferative properties compared to their parent curcuminoid compounds, along with increased reactive oxygen species (ROS) production [1]. The 1,4-thiazepane modification transforms the flat curcumin scaffold into a 3D out-of-plane architecture, enhancing cellular activity. Compound 1705212-09-4, while not a curcuminoid itself, incorporates the identical 1,4-thiazepane core and fluorinated aromatic substituents that can participate in similar 3D conformational interactions. The fluorinated benzoyl and difluorophenyl groups may further amplify ROS-generating capacity through electron-withdrawing effects not present in non-fluorinated thiazepane curcuminoids [2].

Anticancer Curcuminoid Cytotoxicity ROS production Antiproliferative

Best-Fit Application Scenarios for 7-(2,5-Difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane Based on Verifiable Evidence


BET Bromodomain Chemical Probe Development: Leveraging 1,4-Acylthiazepane Selectivity for BRD4/BRDT BD2

Compound 1705212-09-4 serves as a privileged intermediate for developing domain-selective BET bromodomain inhibitors. The 1,4-acylthiazepane class has demonstrated ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT via PrOF NMR [1]. The 2,3,4-trifluorobenzoyl moiety provides fluorine atoms for potential ¹⁹F NMR-based binding assays, while the 2,5-difluorophenyl group at the 7-position offers a vector for further SAR exploration. Researchers seeking BD2-selective chemical probes for epigenetic target validation can use this scaffold to avoid the pan-BET toxicity associated with non-selective inhibitors such as (+)-JQ1.

CNS Drug Discovery Programs Requiring Brain-Penetrant Thiazepane Scaffolds

For CNS-targeted programs where brain penetration is essential, the 1,4-thiazepane core has been clinically validated: optimized mGlu4 PAM VU6022296 achieved Kp = 0.45 and Kp,uu = 0.70 in rodent models, with in vivo efficacy in reversing haloperidol-induced catalepsy [2]. The pentafluorinated substitution pattern of 1705212-09-4 is expected to maintain favorable CNS MPO parameters by balancing lipophilicity without introducing a –CF₃ group. This compound is suitable for CNS lead optimization programs targeting GPCRs, ion channels, or neurotransmitter receptors where the thiazepane 3D pharmacophore confers conformational advantages over planar heterocycles.

Metabolically Stabilized Fluorinated Fragment Library Expansion

The 1,4-thiazepane scaffold is underrepresented in commercial fragment screening libraries despite its high 3D character and demonstrated ligand efficiency [3]. Compound 1705212-09-4, with five fluorine atoms distributed across two aromatic rings, offers multiple sites that resist cytochrome P450-mediated oxidative metabolism—a key advantage over non-fluorinated thiazepane fragments [4]. Procurement of this compound enables fragment-based screening groups to enrich their libraries with a fluorinated, 3D-diverse chemotype that simultaneously addresses metabolic stability concerns at the fragment stage, reducing the need for late-stage fluorination during hit-to-lead optimization.

Structure-Activity Relationship (SAR) Exploration Around the 4-Benzoyl and 7-Aryl Vectors

The modular synthesis of 1,4-thiazepane derivatives allows independent variation at the 4-benzoyl and 7-aryl positions. Compound 1705212-09-4 establishes the 2,3,4-trifluorobenzoyl + 2,5-difluorophenyl combination as a defined SAR anchor point. Medicinal chemistry teams can use this compound as a reference standard to systematically evaluate: (a) the effect of fluorine position and count on benzoyl ring bioactivity by comparing with the 2-CF₃ isomer (CAS 2034431-78-0); (b) the contribution of 2,5-difluoro vs. 2-methyl substitution on the 7-phenyl ring by comparing with CAS 1704521-89-0; and (c) replacement of the benzoyl amide with sulfonamide or carbamate 4-substituents [5].

Quote Request

Request a Quote for 7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.